5,6-difluoro-1H-1,3-benzodiazol-2-amine
Overview
Description
5,6-Difluoro-1H-1,3-benzodiazol-2-amine is a chemical compound with the CAS Number: 142356-62-5. It has a molecular weight of 169.13 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for 5,6-difluoro-1H-1,3-benzodiazol-2-amine is 1S/C7H5F2N3/c8-3-1-5-6 (2-4 (3)9)12-7 (10)11-5/h1-2H, (H3,10,11,12) . This indicates that the molecule consists of a benzodiazole ring with two fluorine atoms attached at the 5 and 6 positions, and an amine group attached at the 2 position .Physical And Chemical Properties Analysis
5,6-Difluoro-1H-1,3-benzodiazol-2-amine is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthetic Chemistry Applications : One study demonstrated the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon in a reaction with aromatic amines, leading to thiazoles, which are candidates in drug discovery programs. This process allows the introduction of a bromodifluoromethyl group at the C4 of the thiazole, useful in radiopharmaceuticals (Colella et al., 2018).
Heterocyclic Scaffold Synthesis : Another study focused on synthesizing a fluorinated heterocyclic scaffold, potentially attractive for its properties. This synthesis involved Michael addition, Mannich reaction, and Dieckmann condensation, demonstrating the compound's suitability for parallel synthesis and creating a compound library (Revanna et al., 2013).
Molecular Structure Analysis : Research on 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine revealed its molecular structure through single-crystal X-ray analysis and vibrational spectroscopy. This study highlights the compound's existence in the amino tautomeric form in the solid state and its properties in solution, enhancing the understanding of its molecular behavior (Al-Harthy et al., 2019).
Organic Synthesis and Catalysis : A study on the synthesis of 3-Benzyl-1,3-thiazolidines explored the [2 + 3]-cycloaddition of sonochemically generated azomethine ylides with thiocarbonyl compounds. This research contributes to the development of novel synthetic methods in organic chemistry (Gebert et al., 2003).
Polymer Science : Another significant application is in the field of polymer science, where the synthesis of poly(5,6-difluoro-2,1,3-benzothiadiazole-alt-9,9-dioctyl-fluorene) via direct arylation polycondensation was achieved. This process optimizes reaction conditions and explores the reactivity of direct arylation (Zhang et al., 2014).
Fluorescence Studies : Spectroscopic and theoretical studies of fluorescence effects in bio-active compounds, including those related to 5,6-difluoro-1H-1,3-benzodiazol-2-amine, have been conducted. These studies provide insights into the impact of molecular aggregation and amino group position on fluorescence effects, enhancing the understanding of these compounds in various applications (Matwijczuk et al., 2018).
Sorption and Sensing Applications : The strategic design and functionalization of an amine-decorated luminescent metal-organic framework demonstrated selective gas/vapor sorption and nanomolar sensing of 2,4,6-trinitrophenol in water. This highlights the compound's potential in sensing applications (Das & Mandal, 2018).
Safety And Hazards
The safety information for 5,6-difluoro-1H-1,3-benzodiazol-2-amine includes several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
5,6-difluoro-1H-benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMZWEKTPLCJKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-difluoro-1H-1,3-benzodiazol-2-amine | |
CAS RN |
142356-62-5 | |
Record name | 5,6-difluoro-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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